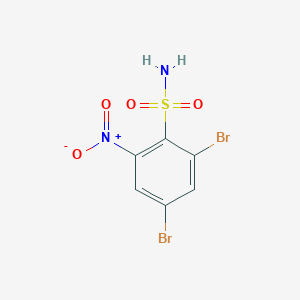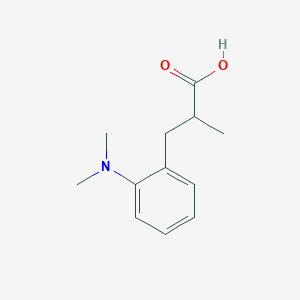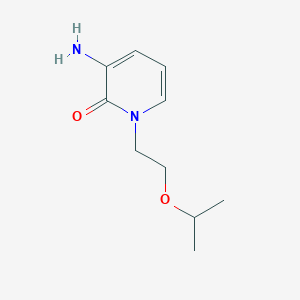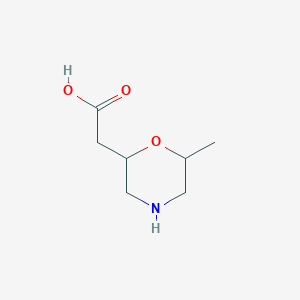
5-Bromo-2-(piperidin-3-yl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(piperidin-3-yl)thiazole: is a heterocyclic compound with the following chemical structure:
IUPAC Name: 1-(5-bromo-1,3-thiazol-2-yl)-3-piperidinol
This compound features a thiazole ring fused with a piperidine ring, and the bromine atom is positioned at the 5-position of the thiazole ring. Thiazoles are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of 5-Bromo-2-(piperidin-3-yl)thiazole. One common method involves the reaction of 2-amino-5-bromothiazole with piperidine under appropriate conditions. The bromine substitution occurs selectively at the 5-position of the thiazole ring.
Industrial Production Methods: While specific industrial production methods may not be widely documented, laboratory-scale synthesis provides a starting point for further optimization and scale-up.
Analyse Des Réactions Chimiques
Reactivity: 5-Bromo-2-(piperidin-3-yl)thiazole can participate in various chemical reactions, including:
Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: Functional groups within the molecule may be oxidized or reduced.
Ring-Closure Reactions: The piperidine and thiazole rings can participate in cyclization reactions.
Bromination: N-bromosuccinimide (NBS) or other brominating agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Cyclization: Acidic conditions or base-catalyzed cyclization.
Major Products: The major products depend on the specific reaction conditions. For example, reduction of the carbonyl group could yield the corresponding alcohol, while bromination could lead to a dibromo derivative.
Applications De Recherche Scientifique
Chemistry: Researchers explore the reactivity of 5-Bromo-2-(piperidin-3-yl)thiazole in synthetic chemistry, designing novel derivatives for drug discovery and materials science.
Biology and Medicine:Antiviral Activity: Analogues of this compound have shown inhibitory effects against influenza viruses.
Fungicidal Properties: The title compound exhibited good fungicidal activity.
Industry: The compound’s unique structure may find applications in the development of agrochemicals, pharmaceuticals, or materials.
Mécanisme D'action
The precise mechanism of action remains an active area of research. its biological effects likely involve interactions with specific molecular targets or pathways.
Comparaison Avec Des Composés Similaires
While 5-Bromo-2-(piperidin-3-yl)thiazole is unique due to its specific substitution pattern, it shares similarities with other thiazole-containing compounds. Further comparative studies would reveal its distinct features.
Remember that this compound’s potential applications extend beyond what we’ve covered here, and ongoing research may uncover additional uses and mechanisms
Propriétés
IUPAC Name |
5-bromo-2-piperidin-3-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2S/c9-7-5-11-8(12-7)6-2-1-3-10-4-6/h5-6,10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMCAMRAQMICEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl 2-[(3-cyanophenyl)amino]acetate](/img/structure/B13539189.png)

![(2R,3S,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-hydroxypyrrolidine-2-carboxylicacid](/img/structure/B13539211.png)



![[5-(4-Methylphenyl)oxan-2-yl]methanamine](/img/structure/B13539241.png)

